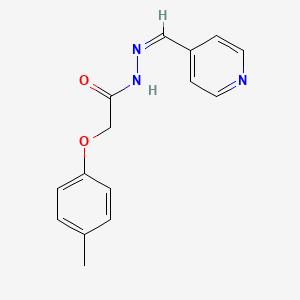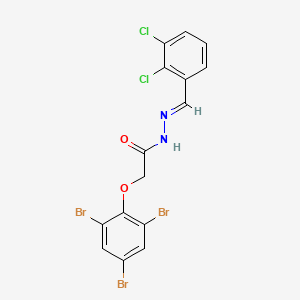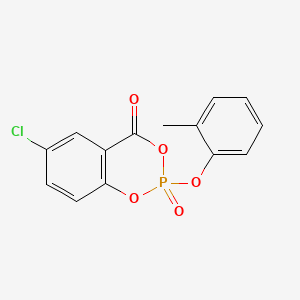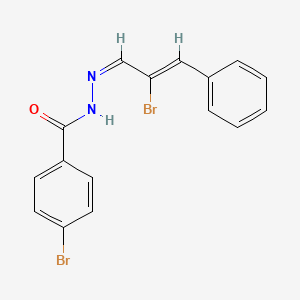
2-(4-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide
Overview
Description
2-(4-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is also known as MPAAH and has a molecular formula of C15H15N3O2.
Mechanism of Action
The mechanism of action of MPAAH is still not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
MPAAH has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungi and bacteria. The compound has also been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPAAH in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
1. Further studies are needed to elucidate the mechanism of action of MPAAH and its potential use in the treatment of various diseases.
2. The compound's potential use as a fungicide and bactericide in agriculture needs to be explored further.
3. The development of derivatives of MPAAH with improved properties and efficacy needs to be investigated.
4. The use of MPAAH in the development of new materials with unique properties needs to be explored.
Scientific Research Applications
MPAAH has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-12-2-4-14(5-3-12)20-11-15(19)18-17-10-13-6-8-16-9-7-13/h2-10H,11H2,1H3,(H,18,19)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPVBNMWZLBBNI-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856261.png)

![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B3856295.png)
![N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide](/img/structure/B3856303.png)


![N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine](/img/structure/B3856340.png)
![methyl (2S,4R)-4-{[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3856342.png)
![N'-[1-(4-methylphenyl)ethylidene]isonicotinohydrazide](/img/structure/B3856369.png)
![3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}](/img/structure/B3856370.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3856376.png)
